molecular formula C16H16ClN3O3S B6419412 4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 898634-00-9

4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B6419412
CAS No.: 898634-00-9
M. Wt: 365.8 g/mol
InChI Key: HVHGGHSRVGHGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a chloro substituent at the 4-position of the benzene ring, a pyridin-2-yl group as the amide substituent, and a pyrrolidin-1-ylsulfonyl moiety at the 3-position. Its design combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

4-chloro-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-13-7-6-12(16(21)19-15-5-1-2-8-18-15)11-14(13)24(22,23)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHGGHSRVGHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a chloro group and a pyridine ring, along with a pyrrolidine sulfonamide moiety. Its chemical structure can be represented as follows:

C13H15ClN2O2S\text{C}_{13}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrrole and benzamide derivatives. For instance, compounds similar to 4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide have shown significant activity against various bacterial strains. In vitro evaluations demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Bacterial Strain
4-Chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamideTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Staphylococcus aureus / E. coli

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study focusing on similar benzamide derivatives reported IC50 values indicating significant inhibition of cell growth in lung cancer cell lines (A549), with some derivatives achieving IC50 values as low as 10.88 μg/mL . The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer proliferation.

Neuroleptic Activity

The compound's structural analogs have been investigated for neuroleptic activities, showing promise in treating psychosis with reduced side effects compared to traditional antipsychotics like haloperidol . The introduction of specific substituents on the benzamide core has been correlated with enhanced neuroleptic activity.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrrole derivatives, including those structurally similar to 4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. The results indicated that these compounds could serve as lead candidates for developing new antibacterial agents targeting resistant strains .

Anticancer Research

In another investigation, derivatives of benzamides were synthesized and tested against A549 lung cancer cells, demonstrating a clear relationship between structure and biological activity. The study utilized molecular docking techniques to predict interactions with target proteins involved in tumor growth, providing insights into the compound's potential mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of chloro , pyridinyl , and pyrrolidinylsulfonyl groups. Below is a comparative analysis with structurally related benzamide derivatives:

Compound Name Key Substituents/Features Physicochemical/Functional Data Applications/Findings Reference
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole ring replaces pyrrolidinylsulfonyl 1H NMR (DMSO-d6): δ 7.38–8.60 ppm Synthetic intermediate; structural characterization
4-Chloro-N-(cyanoethoxymethyl)benzamide Cyanoethoxymethyl group Listed as "zarilamid" in pesticide glossary Agrochemical use (pesticide)
L1: 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide Benzoylthiurea; fluorobenzyl group Catalyzed Suzuki coupling (GC-MS analysis) Catalysis (C-C bond formation)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-pyrazolopyrimidine-sulfonamide hybrid MP: 175–178°C; Mass: 589.1 (M++1) Not specified (likely medicinal)

Key Observations:

  • Benzoylthiurea ligands (L1–L3, ) demonstrate the importance of sulfur-containing groups in catalysis, achieving 60–90% conversion in Suzuki coupling reactions . Zarilamid () highlights how a cyanoethoxymethyl group shifts functionality toward pesticidal activity, suggesting that the target compound’s pyrrolidinylsulfonyl group could similarly influence bioactivity .
  • Physicochemical Properties :
    • Melting points (e.g., 175–178°C in ) and NMR profiles (e.g., aromatic proton shifts in ) provide benchmarks for comparing thermal stability and electronic environments .

Functional and Application-Based Comparisons

  • Catalytic Activity : Benzoylthiurea derivatives () achieved 60–90% conversion in Suzuki reactions, outperforming simpler benzamides. The target compound’s sulfonamide group may mimic this catalytic role via metal coordination .
  • Agrochemical Utility : Zarilamid () exemplifies benzamides in pest control, implying that the target compound’s chloro and sulfonamide groups could confer herbicidal or fungicidal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.